5-Chloro-2-adamantanone
Overview
Description
5-Chloro-2-adamantanone, also known as (1R,3S)-5-chlorotricyclo[3.3.1.1~3,7~]decan-2-one, is a chemical compound with the molecular formula C10H13ClO . It has a molecular weight of 184.67 .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-adamantanone consists of a tricyclic decane ring with a chlorine atom attached to the 5th carbon and a ketone group attached to the 2nd carbon . The InChI code for this compound is 1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6-,7-,8+,10- .
Chemical Reactions Analysis
The high reactivity of unsaturated adamantane derivatives like 5-Chloro-2-adamantanone offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Physical And Chemical Properties Analysis
5-Chloro-2-adamantanone is a solid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 289.1±33.0 °C at 760 mmHg, and a melting point of 200 °C .
Scientific Research Applications
Dielectric Properties
5-Chloro-2-adamantanone, along with related compounds like chloroadamantane and adamantanone, has been studied for its dielectric properties. Research by Amoureux et al. (1994) analyzed these properties across a broad frequency range, examining the dynamics of molecular motions and the distribution of residence times for the dipole moments in these compounds. This research is significant for understanding the electrical characteristics of such molecules, which can have applications in materials science and electronics (Amoureux, Sahour, Fernandez, & Bodart, 1994).
Synthesis of Derivatives
Li Zi-cheng (2010) explored the synthesis of adamantane derivatives from 2-chloroadamantane and 2-adamantanone. This research is pivotal in developing new chemical compounds with potential applications in various fields, including pharmaceuticals and materials science. The process involves the reduction and chlorination of 2-adamantanone, highlighting its role as a precursor in synthetic chemistry (Li Zi-cheng, 2010).
Biocatalytic Production
Furuya et al. (2013) investigated the biocatalytic production of 5-hydroxy-2-adamantanone using P450cam monooxygenase. This study is relevant for the eco-friendly synthesis of adamantane derivatives, showcasing the potential of biocatalysis in producing complex organic compounds. The research has implications for sustainable chemistry and pharmaceutical manufacturing (Furuya, Kanno, Yamamoto, Kimoto, Matsuyama, & Kino, 2013).
Molecular Orbital Studies
Research by Yadav, Senthil, & Jeyaraj (1999) on N-Substituted 5-aza-2-adamantanones and 5-bora-2-adamantanone involved ab initio molecular orbital methods. These studies are crucial for understanding the electronic properties and reactivity of adamantanone derivatives, with applications in designing new materials and drugs (Yadav, Senthil, & Jeyaraj, 1999).
Photocatalytic Oxidation
The photocatalytic oxidation of adamantane to produce 2-adamantanone has been studied by Song et al. (2008). This research highlights the potential of photocatalysis in organic synthesis, particularly for the efficient production of adamantanone derivatives, which can be important in various industrial applications (Song, Kim, Hwan, Beom, Kim, Kim, Shin, & Cho, 2008).
Glassy-like Dynamics in Crystals
Research on the dynamics of 2-adamantanone in crystals, conducted by Romanini et al. (2012), delved into the behavior of these molecules in different phases. Such studies are crucial for materials science, particularly in understanding phase transitions and properties of molecular crystals (Romanini, Négrier, Tamarit, Capaccioli, Barrio, Pardo, & Mondieig, 2012).
Safety And Hazards
properties
IUPAC Name |
5-chloroadamantan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOUSFBWXVGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319081 | |
Record name | 5-Chloro-2-adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-adamantanone | |
CAS RN |
20098-17-3 | |
Record name | 20098-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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